N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Description
N-(6-Piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative characterized by a piperidin-1-ylsulfonyl substituent at the 6-position of the benzothiazole ring and an acetamide group at the 2-position. The piperidin-1-ylsulfonyl group likely enhances solubility and modulates binding interactions with biological targets, as seen in related compounds .
Properties
IUPAC Name |
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10(18)15-14-16-12-6-5-11(9-13(12)21-14)22(19,20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXSJJVKOCQNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 6-piperidin-1-ylsulfonyl-1,3-benzothiazole with acetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the acetamide linkage. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can effectively halt the growth of rapidly dividing cells, such as cancer cells . Additionally, it may interact with other molecular targets, such as carbonic anhydrase and matrix metalloproteinases, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide, focusing on substituent variations and their biological or physicochemical properties:
Docking and Computational Studies
- CK-1δ Inhibition: The trifluoromethyl analog (GlideXP score: -3.78 kcal/mol) outperformed other derivatives in silico, highlighting the role of sulfonyl and trifluoromethyl groups in hydrophobic pocket interactions .
- DNA Gyrase Binding: BTC-j achieved a dock score of -8.2 with DNA gyrase (PDB: 3G75), correlating with its low MIC values against E. coli and P. aeruginosa .
Key Research Findings and Limitations
- Neuroprotective Potential: Piperidin-1-ylsulfonyl derivatives are unexplored in neuroprotection, but related sulfonamide-containing benzothiazoles show promise in targeting kinases like CK-1δ .
- Antimicrobial Efficacy: Nitro and methoxy substituents are critical for broad-spectrum activity, though resistance mechanisms (e.g., efflux pumps) remain unstudied for piperidin-1-ylsulfonyl analogs .
- Limitations: Direct data on this compound are absent; comparisons rely on structural extrapolation. Varied experimental protocols (e.g., docking software, assay conditions) limit cross-study conclusions .
Biological Activity
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a sulfonyl group, and a benzothiazole moiety, contributing to its pharmacological potential. The molecular formula is , with a molecular weight of approximately 284.35 g/mol. The structural complexity allows for various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in active sites, potentially inhibiting enzymatic activity. The benzothiazole moiety enhances binding affinity through hydrophobic interactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown inhibitory effects on cancer cell lines such as HepG2, with IC50 values in the low micromolar range. This suggests potential for further development as anticancer agents .
Antibacterial and Antifungal Activity
The compound has also been evaluated for antibacterial and antifungal properties. Studies have demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. Additionally, certain derivatives have shown promising antifungal activity against phytopathogenic fungi .
Enzyme Inhibition
This compound has been investigated for its enzyme inhibitory potential. It exhibits significant inhibition against acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or sulfonyl group can significantly affect potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on the piperidine ring | Alters binding affinity and selectivity towards targets |
| Varying the length of the alkyl chain in the sulfonamide | Influences solubility and permeability |
Case Study 1: Antitumor Efficacy
A study involving a series of benzothiazole derivatives showed that modifications similar to those in this compound resulted in enhanced antitumor activity against various cancer cell lines. The lead compound exhibited an IC50 value of 0.12 μM in HepG2 cells, indicating potent growth inhibition .
Case Study 2: Enzyme Inhibition
In another investigation, derivatives were tested for their ability to inhibit AChE. The results indicated that certain modifications led to compounds with over 80% inhibition at concentrations below 10 µM, suggesting their potential as therapeutic agents for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
